molecular formula C9H19NS B1610574 3-(Cyclohexylsulfanyl)propan-1-amine CAS No. 56216-09-2

3-(Cyclohexylsulfanyl)propan-1-amine

Cat. No. B1610574
CAS RN: 56216-09-2
M. Wt: 173.32 g/mol
InChI Key: IYRIBRIAXGCUFF-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfanyl)propan-1-amine, also known as 3-CSA, is a cyclic sulfonamide amine that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, as well as a range of advantages and limitations for laboratory experiments.

Scientific Research Applications

3-(Cyclohexylsulfanyl)propan-1-amine has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, and has been used in studies of drug metabolism, enzyme inhibition, and receptor binding. In addition, 3-(Cyclohexylsulfanyl)propan-1-amine has been used in studies of the pharmacokinetics of drugs, as well as in studies of drug toxicity and drug delivery.

Mechanism Of Action

The mechanism of action of 3-(Cyclohexylsulfanyl)propan-1-amine is not fully understood. However, it is believed that 3-(Cyclohexylsulfanyl)propan-1-amine binds to specific receptors on the cell membrane, which then triggers a cascade of biochemical reactions. These reactions result in the activation of various enzymes, which in turn lead to the production of various biochemical and physiological effects.

Biochemical And Physiological Effects

3-(Cyclohexylsulfanyl)propan-1-amine has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to affect the metabolism of drugs. In addition, 3-(Cyclohexylsulfanyl)propan-1-amine has been found to affect the binding of certain drugs to their target receptors, as well as to affect the uptake of drugs into cells. Furthermore, 3-(Cyclohexylsulfanyl)propan-1-amine has been found to affect the expression of certain genes, as well as to modulate the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

3-(Cyclohexylsulfanyl)propan-1-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages is its stability, as it is relatively stable in aqueous solutions. In addition, 3-(Cyclohexylsulfanyl)propan-1-amine is relatively non-toxic and can be used in a variety of laboratory experiments. However, 3-(Cyclohexylsulfanyl)propan-1-amine is also limited by its low solubility in water, as well as its limited availability.

Future Directions

The potential future directions for 3-(Cyclohexylsulfanyl)propan-1-amine are numerous. One potential direction is to further explore its potential applications in scientific research, such as its use in studies of drug metabolism, enzyme inhibition, and receptor binding. In addition, further research could focus on the development of new methods for synthesizing 3-(Cyclohexylsulfanyl)propan-1-amine, as well as new methods for delivering 3-(Cyclohexylsulfanyl)propan-1-amine to cells. Furthermore, further research could focus on the development of new drugs that utilize 3-(Cyclohexylsulfanyl)propan-1-amine as an active ingredient, as well as on the development of new methods for modulating the activity of 3-(Cyclohexylsulfanyl)propan-1-amine. Finally, further research could focus on the potential applications of 3-(Cyclohexylsulfanyl)propan-1-amine in the treatment of various diseases, such as cancer, diabetes, and heart disease.

properties

IUPAC Name

3-cyclohexylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRIBRIAXGCUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498312
Record name 3-(Cyclohexylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylsulfanyl)propan-1-amine

CAS RN

56216-09-2
Record name 3-(Cyclohexylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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